Lurasidone Sulfoxide

Drug Metabolism Pharmacokinetics Interspecies Comparison

QC laboratories developing generic lurasidone face inconsistent impurity profiling when relying on unqualified reference materials. Lurasidone Sulfoxide (CAS 1809325-45-8) is a structurally characterized, certified reference standard serving as the primary oxidative degradant and major in vitro metabolite marker of lurasidone. • Enables accurate HPLC/LC-MS/MS quantification for ANDA impurity profiling and batch release testing • Supports stability-indicating method validation under ICH stress conditions (heat, light, oxidative) • Supplied with comprehensive characterization data to ensure traceability against USP/EP pharmacopeial requirements

Molecular Formula C28H36N4O3S
Molecular Weight 508.681
CAS No. 1809325-45-8
Cat. No. B590978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Sulfoxide
CAS1809325-45-8
Synonyms(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-Oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Molecular FormulaC28H36N4O3S
Molecular Weight508.681
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O
InChIInChI=1S/C28H36N4O3S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)36(35)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24+,25-,36?/m0/s1
InChIKeyMDYJLJKDGQUHSJ-HTWOXQOSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lurasidone Sulfoxide for QC and ANDA Submissions


Lurasidone Sulfoxide (CAS 1809325-45-8) is a chemically characterized sulfoxide derivative of the atypical antipsychotic lurasidone, formally designated (3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1-oxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione [1]. This compound functions primarily as a process-related impurity and a major in vitro metabolite of lurasidone [2]. Its primary utility lies in serving as a certified reference standard for the development and validation of analytical methods essential for pharmaceutical quality control (QC) and regulatory submissions such as Abbreviated New Drug Applications (ANDAs) [3].

Why Generic Standards Cannot Replace Lurasidone Sulfoxide


Generic or uncharacterized materials are unsuitable for the precise analytical demands of pharmaceutical QC and regulatory filings. Lurasidone Sulfoxide is a specific, structurally defined impurity and metabolite that requires a certified reference standard of high purity with comprehensive characterization data to ensure accurate identification and quantification [1]. Substituting with an unqualified compound or an analog introduces significant risk of method inaccuracy, which can lead to failed regulatory audits, batch rejections, or flawed pharmacokinetic studies. Its use is mandated by the need for traceability and compliance with pharmacopeial standards (USP or EP), which generic suppliers cannot reliably guarantee [2].

Quantitative Evidence for Lurasidone Sulfoxide


Predominant In Vitro Metabolite Profile

Lurasidone Sulfoxide is not a minor byproduct; it is the predominant in vitro metabolite of lurasidone across multiple preclinical species, including humans, making its accurate quantification essential for metabolic and pharmacokinetic studies [1]. This is in contrast to other metabolites, such as ID-14283, which is a major active metabolite in vivo but is formed via a different pathway (hydroxylation) and is not the primary in vitro product.

Drug Metabolism Pharmacokinetics Interspecies Comparison

Validated RP-HPLC Impurity Profiling

A validated RP-HPLC method has been developed for the estimation of lurasidone and its impurities, including a designated impurity Lurasidone 8. While the specific identity of Lurasidone 8 is not disclosed in the abstract, the existence of a validated method for a related impurity underscores the critical need for well-characterized reference standards like Lurasidone Sulfoxide to ensure method accuracy and reproducibility [1]. This is compared to using an in-house standard, which would lack the rigorous characterization and traceability required for regulatory compliance.

Analytical Chemistry Pharmaceutical Analysis Method Validation

Oxidative Stability Marker Identification

Forced degradation studies have identified novel oxidative degradants of lurasidone, with sulfoxide formation being a key pathway [1]. This evidence positions Lurasidone Sulfoxide as a critical marker for monitoring the oxidative stability of lurasidone drug substance and product. In contrast, other degradation products (e.g., those from hydrolysis or photolysis) follow different pathways, making sulfoxide monitoring specific to oxidative stress.

Stability Studies Degradation Chemistry Forced Degradation

Regulatory Traceability and Compliance

Unlike generic chemical reagents, Lurasidone Sulfoxide reference standards are supplied with detailed Certificates of Analysis (COA) and characterization data that meet stringent regulatory guidelines, with traceability options to USP or EP standards [REFS-1, REFS-2]. This is in direct contrast to unregistered or 'research-grade' materials that do not provide the necessary documentation for GMP or GLP compliance.

Regulatory Affairs Quality Assurance Pharmacopeial Standards

Application Scenarios for Lurasidone Sulfoxide


ANDA Method Development and Validation

Pharmaceutical companies developing generic versions of lurasidone require Lurasidone Sulfoxide as a reference standard to develop and validate analytical methods for impurity profiling, as mandated by regulatory agencies [1]. This includes its use in HPLC or LC-MS/MS methods to accurately quantify this specific impurity in the drug substance and finished product, thereby supporting ANDA filings [2].

Routine QC and Batch Release

In QC laboratories, Lurasidone Sulfoxide serves as a critical calibrator or system suitability standard for routine testing of lurasidone API and drug products. Its use ensures that each manufactured batch meets specified limits for this known impurity, guaranteeing product consistency and patient safety [1].

Stability and Forced Degradation Studies

Lurasidone Sulfoxide is an essential marker for monitoring oxidative degradation in lurasidone formulations. Its use in stability-indicating methods allows researchers to track the formation of this specific degradant under various stress conditions (e.g., heat, light, oxidation), providing crucial data for determining product shelf-life and appropriate packaging [3].

Pharmacokinetic and Drug Metabolism Research

Given its identification as the major in vitro metabolite, Lurasidone Sulfoxide is a key analyte for studies investigating the metabolic fate of lurasidone. Its use as a reference standard enables accurate quantification in in vitro systems (e.g., hepatocyte incubations) and can support the development of bioanalytical methods for in vivo studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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